molecular formula C15H9Br3O2 B2837772 (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol CAS No. 83806-76-2

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol

Cat. No.: B2837772
CAS No.: 83806-76-2
M. Wt: 460.947
InChI Key: JCQCNUMWEBXWKB-UHFFFAOYSA-N
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Description

“(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by a benzene ring fused to a furan ring . The specific molecular formula for “this compound” is C15H9Br3O2 .

Scientific Research Applications

Antibacterial Properties

Research indicates that bromophenols, like (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanol, exhibit significant antibacterial properties. For example, compounds isolated from the marine alga Rhodomela confervoides, including various bromophenols, have demonstrated activity against several strains of bacteria, suggesting their potential as antibacterial agents (Xu et al., 2003).

Antioxidant Activity

Bromophenols have also been identified as potent antioxidants. Studies on compounds from Rhodomela confervoides revealed that these bromophenols possess strong free radical scavenging activity, comparable to established antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests their utility in preventing oxidative deterioration in various applications (Li et al., 2011).

Carbonic Anhydrase Inhibitory Properties

Bromophenols, including variants of this compound, have been studied for their carbonic anhydrase inhibitory properties. Such compounds have shown effective inhibition of human carbonic anhydrase II, which is significant for potential therapeutic applications in conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Enzyme Inhibition and Radical Scavenging

Research into benzofuran-2-yl(phenyl)methanone derivatives, a category that includes this compound, has revealed their potential as α-amylase inhibitors and radical scavengers. These properties are crucial for applications in managing conditions like diabetes and oxidative stress-related diseases (Ali et al., 2020).

Antimicrobial and Antiviral Activities

Certain benzimidazole derivatives related to this compound have demonstrated antimicrobial and antiviral activities, highlighting the potential of these compounds in developing new therapeutic agents for infectious diseases (Sharma et al., 2009).

Properties

IUPAC Name

(4-bromophenyl)-(5,7-dibromo-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br3O2/c16-10-3-1-8(2-4-10)14(19)13-6-9-5-11(17)7-12(18)15(9)20-13/h1-7,14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQCNUMWEBXWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC3=CC(=CC(=C3O2)Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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